3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-13-4-2-1-3-11(13)5-6-14(20)18-8-7-12(9-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXIJPNDPMXLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolidine-2,4-dione ring, a pyrrolidine ring, and a 2-fluorophenyl group. Its molecular formula is with a molecular weight of approximately 320.31 g/mol. The structural complexity allows for diverse interactions with biological targets.
Target Interaction
The compound likely interacts with multiple biological targets due to its structural components. The pyrrolidine ring contributes to the stereochemistry, enhancing its pharmacophore capabilities. Its interactions may involve proteins or receptors that have affinities for pyrrolidine and thiazolidine derivatives.
Biochemical Pathways
Compounds containing pyrrolidine and thiazolidine motifs are known to engage in various biochemical pathways. This suggests that 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione could exhibit diverse biological activities, including antimicrobial and anticancer properties .
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.
Biology
Research indicates potential biological activities such as:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit significant antifungal activity against various pathogens.
- Anticancer Effects : Investigations into the anticancer potential are ongoing, with some derivatives showing promise in inhibiting cancer cell proliferation .
Medicine
Due to its biological activity profile, this compound is being investigated for therapeutic applications in treating diseases such as cancer and infections. The exploration of its pharmacokinetics and safety profiles is crucial for future drug development.
Industry
In industrial applications, this compound can be utilized in developing new materials and chemical processes. Its unique properties may lead to innovations in material science and manufacturing techniques.
Case Studies and Research Findings
Preparation Methods
The synthesis of this compound typically involves:
- Multi-step organic reactions.
- Use of catalysts and controlled conditions to ensure high yield and purity.
Industrial production methods may include continuous flow chemistry to optimize efficiency.
Mechanism of Action
The mechanism of action of 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione ring structure.
Pyrrolidines: Compounds featuring the pyrrolidine ring.
Fluorophenyl derivatives: Compounds containing the 2-fluorophenyl group
Uniqueness
3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 336.4 g/mol
- CAS Number : 1798513-39-9
The structure features a thiazolidine-2,4-dione ring and a pyrrolidine moiety, which are known to influence its biological interactions.
Target Interactions
The compound likely interacts with various biological targets due to its structural components. The thiazolidine and pyrrolidine rings are associated with multiple biochemical pathways, suggesting that this compound may modulate several cellular processes:
- Protein Interactions : It may interact with proteins that have affinities for thiazolidine and pyrrolidine derivatives.
- Receptor Modulation : Potential modulation of receptors involved in metabolic and signaling pathways.
Biochemical Pathways
Compounds containing thiazolidine and pyrrolidine motifs have been linked to diverse biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various pathogens.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
Anticancer Effects
Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant anticancer activity. For example, studies have demonstrated that similar compounds can inhibit human topoisomerases I and II, leading to cancer cell death through apoptosis:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound 7e | 0.97 ± 0.1 | MCF-7 |
| Compound 6 | 19.36 | A375 |
| Compound 1 | 48.1 | PC3 |
These findings highlight the potential of thiazolidine derivatives in cancer therapy by targeting specific cellular pathways involved in tumor progression.
Other Biological Activities
In addition to anticancer properties, the compound may also exhibit:
- Antimicrobial Activity : Some studies suggest that related compounds can inhibit bacterial growth.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of thiazolidine derivatives:
- Synthesis and Evaluation : A study synthesized a series of thiazolidine derivatives and evaluated their anticancer properties against various cell lines. The results indicated significant antiproliferative effects, particularly in cancer cells overexpressing specific proteins like BAG3 .
- Mechanistic Insights : Another study investigated the mechanism of action for certain thiazolidine derivatives, demonstrating their ability to induce apoptosis in cancer cells through caspase activation .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further development .
Q & A
Q. What are the common synthetic routes for preparing thiazolidine-2,4-dione derivatives, and how is the target compound synthesized?
Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation (arylaldehyde + thiazolidine-2,4-dione core) and N-alkylation (e.g., reaction with benzyl halides under basic conditions). For the target compound, a two-step process is often employed:
- Step 1 : Condensation of thiazolidine-2,4-dione with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in DMF/NaHCO₃ at room temperature (6–7 hours) to form an intermediate.
- Step 2 : Reaction with an arylaldehyde (ArCHO) in PrOH/piperidine under reflux (4–6 hours) to yield the final product . Variations include solvent optimization (ethanol, DMF) and catalyst selection (morpholine, triethylamine) to improve yield .
Q. How are structural and purity characteristics of this compound validated in synthetic workflows?
Post-synthesis validation relies on:
- ¹H-NMR/¹³C-NMR : To confirm substituent positions, stereochemistry (e.g., Z/E configuration of benzylidene groups), and hydrogen bonding patterns.
- Mass spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ peaks aligning with theoretical values).
- Chromatography : Flash column chromatography (n-hexane/ethyl acetate mixtures) or HPLC to isolate pure isomers .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data across studies (e.g., glutaminase inhibition vs. cytotoxicity)?
Discrepancies often arise from assay conditions (e.g., enzyme isoform specificity: GLS1 vs. GLS2) or cellular context (e.g., tumor vs. normal cell lines). To address this:
- Isoform-specific assays : Test compounds against purified KGA (GLS1), GAC (GLS1), and GAB (GLS2) to determine selectivity .
- Dose-response profiling : Compare IC₅₀ values in enzymatic vs. cellular assays (e.g., glutamate production vs. cell viability) .
- Structural analogs : Modify the pyrrolidine or fluorophenyl groups to isolate activity contributions (e.g., replacing 2-fluorophenyl with 3,4-dichlorobenzylidene reduced off-target effects in one study) .
Q. How can computational modeling guide the optimization of this compound for target selectivity?
Molecular docking and MD simulations are used to:
- Identify binding pockets : Map interactions between the thiazolidine-2,4-dione core and residues in glutaminase or aldose reductase active sites .
- Predict SAR : Modifications like electron-withdrawing groups (e.g., nitrobenzyl) enhance hydrogen bonding with catalytic lysine residues, while bulky substituents (e.g., isobutoxy) improve steric hindrance against off-targets .
- Validate failed syntheses : For example, modeling revealed steric clashes in 3-(2-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, explaining its unsuccessful synthesis .
Q. What methodologies are employed to analyze the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles in preclinical models?
- In vitro PK : Microsomal stability assays (e.g., liver microsomes) to assess metabolic half-life.
- In vivo PK : Plasma exposure studies in murine models (Cmax, AUC measurements) .
- PD markers : Quantify tumor glutamate levels or inflammatory cytokines (IFN-γ, IL-6) in xenograft or PBMC models to correlate PK with efficacy .
Data-Driven Challenges
Q. How can researchers address low yields in the Knoevenagel condensation step during scale-up?
Key optimizations include:
- Solvent polarity : Higher-polarity solvents (e.g., ethanol/water mixtures) improve reaction rates.
- Catalyst screening : Piperidine or morpholine enhances enolate formation vs. triethylamine .
- Temperature control : Reflux conditions (50–80°C) vs. room temperature, depending on arylaldehyde reactivity .
Q. What analytical techniques differentiate Z/E isomers of the benzylidene-thiazolidinedione moiety, and how do they impact bioactivity?
- NOESY NMR : Proximity of benzylidene protons to the thiazolidine ring confirms Z-configuration (common in active analogs) .
- X-ray crystallography : Resolves spatial arrangements (e.g., (Z)-5-(4-hydroxybenzylidene) derivatives showed stronger H-bonding in aldose reductase co-crystal structures) .
- Bioactivity correlation : Z-isomers often exhibit higher target affinity due to planar geometry aligning with enzyme active sites .
Contradictory Evidence Analysis
Q. Why do some studies report potent antitumor activity while others show limited efficacy?
Variations may stem from:
- Cell line specificity : Pancreatic AsPC-1 cells (GLS1-dependent) vs. GLS2-expressing hepatocytes .
- Compound stability : Metabolites like 3-(2-fluorobenzyl)thiazolidine-2,4-dione (from in vivo degradation) lose activity .
- Dosing regimens : Intermittent vs. continuous dosing in xenograft models (e.g., 50 mg/kg QD reduced tumors by 40% in one study) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
